AVN-101 Hydrochloride: A Technical Guide to its Multimodal Mechanism of Action
AVN-101 Hydrochloride: A Technical Guide to its Multimodal Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
AVN-101 hydrochloride is a novel, orally active, and brain-penetrant multimodal drug candidate with a complex pharmacological profile, positioning it for the potential treatment of a range of central nervous system (CNS) disorders. Its mechanism of action is centered on its potent antagonist activity at multiple G-protein coupled receptors (GPCRs), primarily within the serotonergic, adrenergic, and histaminergic systems. This technical guide provides an in-depth overview of the core mechanism of action of AVN-101, presenting key binding affinity data, detailing known functional antagonism, outlining preclinical efficacy in behavioral models, and visualizing the associated signaling pathways.
Molecular Profile and Binding Affinity
AVN-101 hydrochloride is a multi-target compound, exhibiting high affinity for several key CNS receptors. Its primary mechanism is characterized by potent antagonism at these sites. The binding affinities of AVN-101 for a range of receptors have been determined through competitive radioligand binding assays.
Data Presentation: Receptor Binding Affinity of AVN-101
The following tables summarize the quantitative data on the binding affinity (Ki, in nM) of AVN-101 to various neurotransmitter receptors.
Table 1: Serotonin Receptor Binding Profile of AVN-101
| Receptor Subtype | Ki (nM) |
| 5-HT₇ | 0.153[1][2] |
| 5-HT₂C | 1.17[1][2] |
| 5-HT₂A | 1.56[1][2] |
| 5-HT₆ | 2.04[1][2] |
| 5-HT₂B | 10.6[1] |
| 5-HT₅A | 20.8[1] |
| 5-HT₁A | 61[1] |
| 5-HT₁B | 720[1] |
Table 2: Adrenergic Receptor Binding Profile of AVN-101
| Receptor Subtype | Ki (nM) |
| α₂A | 0.41[1] |
| α₂B | 1.77[1] |
| α₂C | 3.55[1] |
| α₁B | 9.4[1] |
| α₁A | 18.9[1] |
| α₁D | 30.2[1] |
Table 3: Histamine Receptor Binding Profile of AVN-101
| Receptor Subtype | Ki (nM) |
| H₁ | 0.58[1][2] |
| H₂ | 89[1][2] |
| H₃ | Inactive[1][2] |
Experimental Protocols: Radioligand Binding Assays
The binding affinities of AVN-101 were determined using competitive radioligand binding assays. While specific protocols for each receptor subtype are proprietary to the contract research organizations that performed the assays, the general methodology is as follows:
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Principle: The ability of AVN-101 to displace a known high-affinity radiolabeled ligand from its receptor is measured. The concentration of AVN-101 that displaces 50% of the radioligand (IC₅₀) is determined and used to calculate the inhibitory constant (Ki).
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General Protocol:
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Membrane Preparation: Membranes from cells recombinantly expressing the target receptor or from tissues endogenously expressing the receptor are prepared.
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Incubation: A fixed concentration of a specific radiolabeled ligand is incubated with the membrane preparation in the presence of varying concentrations of AVN-101.
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Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
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Quantification: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.
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Data Analysis: The IC₅₀ values are determined by non-linear regression analysis of the competition curves, and Ki values are calculated using the Cheng-Prusoff equation.
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Specific Radioligands Mentioned:
Functional Antagonism and Signaling Pathways
AVN-101 acts as an antagonist at its high-affinity targets, thereby inhibiting the downstream signaling cascades initiated by the endogenous ligands of these receptors.
Histamine Receptor Functional Antagonism
The antagonist activity of AVN-101 at histamine H₁ and H₂ receptors has been demonstrated in cell-based functional assays.
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Experimental Protocol (H₁ Receptor):
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Cell Line: Human neuroblastoma cell line SK-N-SH (endogenously expressing H₁ receptors).
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Agonist: 10 µM Histamine.
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Assay: Measurement of intracellular Ca²⁺ mobilization.
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Result: AVN-101 did not activate the H₁ receptor on its own but effectively blocked the histamine-induced increase in intracellular Ca²⁺.
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Experimental Protocol (H₂ Receptor):
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Cell Line: CHO-K1 cells (exogenously expressing human recombinant H₂ receptors).
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Agonist: 50 nM Amthamine.
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Assay: Measurement of intracellular cAMP accumulation.
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Result: AVN-101 did not stimulate cAMP production but inhibited the amthamine-induced increase in cAMP.
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Signaling Pathways
The antagonist action of AVN-101 at its primary targets is expected to inhibit the following key signaling pathways:
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5-HT₇ and 5-HT₆ Receptors: These receptors are typically coupled to Gαs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA). Antagonism by AVN-101 would therefore be expected to reduce cAMP levels in response to serotonin.
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5-HT₂A and 5-HT₂C Receptors: These receptors are coupled to Gαq/11 proteins. Their activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular Ca²⁺ and activation of Protein Kinase C (PKC). AVN-101 antagonism would block these signaling events.
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α₂-Adrenergic Receptors: These receptors are coupled to Gαi proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. As an antagonist, AVN-101 would prevent this inhibition, potentially leading to a relative increase in cAMP levels in the presence of an α₂-adrenergic agonist.
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H₁ Receptor: This receptor is coupled to Gαq/11 proteins, and its activation leads to the PLC-IP₃/DAG-Ca²⁺ signaling cascade. AVN-101 has been shown to block this pathway.
Diagram: AVN-101 Antagonism of 5-HT₇ Receptor Signaling
Caption: AVN-101 blocks serotonin-mediated activation of the Gαs pathway.
Diagram: AVN-101 Antagonism of 5-HT₂A/₂C Receptor Signaling
Caption: AVN-101 blocks serotonin-mediated activation of the Gαq pathway.
In Vivo Efficacy
The multimodal antagonist profile of AVN-101 translates to observable behavioral effects in preclinical animal models, suggesting potential therapeutic applications in anxiety, depression, and cognitive disorders.
Anxiolytic-like Effects
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Model: Elevated Plus Maze (EPM) in mice.
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Protocol: This test assesses anxiety-like behavior by measuring the rodent's willingness to explore the open, unprotected arms of a plus-shaped maze versus the enclosed, protected arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
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Results: AVN-101, administered at doses of 0.2, 1, and 5 mg/kg, increased the time mice spent in the open arms of the elevated plus maze, indicative of an anxiolytic effect.[1][2]
Diagram: Elevated Plus Maze Experimental Workflow
Caption: Workflow for assessing anxiolytic effects using the Elevated Plus Maze.
Antidepressant-like Effects
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Model: Forced Swim Test (FST) in mice.
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Protocol: This model assesses behavioral despair. Mice are placed in an inescapable cylinder of water. The duration of immobility is measured, with antidepressant compounds expected to decrease this duration.
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Results: A daily intraperitoneal administration of AVN-101 at 0.05 mg/kg for four days reduced the immobility time of mice in the forced swim test, suggesting an antidepressant-like effect.[1][2]
Pro-cognitive Effects
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Model: Passive Avoidance Test in mice.
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Protocol: This test evaluates learning and memory. Mice learn to avoid an environment (a dark compartment) where they previously received an aversive stimulus (a mild foot shock). A longer latency to enter the dark compartment indicates better memory of the aversive event. The test is often used to assess the ability of a compound to reverse chemically-induced amnesia (e.g., by scopolamine).
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Results: AVN-101, at a dose of 0.05 mg/kg, prevented scopolamine-induced amnesia in the passive avoidance test, indicating a pro-cognitive effect.[1][2]
Conclusion
AVN-101 hydrochloride demonstrates a complex and potent multimodal mechanism of action, characterized by high-affinity antagonism at a distinct profile of serotonin, adrenergic, and histamine receptors. This multi-target engagement leads to the modulation of several key intracellular signaling pathways, which in turn gives rise to its observed anxiolytic-like, antidepressant-like, and pro-cognitive effects in preclinical models. The unique pharmacology of AVN-101 suggests its potential as a therapeutic agent for a variety of CNS disorders, warranting further investigation and clinical development.
